N-acetyl-N-(1,3-thiazol-2-yl)acetamide
Description
Significance of Thiazole-Containing Scaffolds in Chemical Research
The thiazole (B1198619) ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically important molecules. nih.govglobalresearchonline.netglobalresearchonline.net The thiazole nucleus is a key component in over 18 FDA-approved drugs and numerous other compounds undergoing clinical investigation. nih.gov
The widespread utility of thiazole derivatives stems from their diverse range of biological activities, which include:
Antimicrobial and Antifungal: Thiazole-based compounds like sulfathiazole (B1682510) have been instrumental as antibacterial agents. globalresearchonline.net Newer derivatives are continually being explored for their efficacy against various bacterial and fungal strains, including multi-drug resistant pathogens. nih.gov
Antiviral: The anti-HIV drug Ritonavir contains a thiazole moiety, highlighting the ring's importance in the development of antiviral therapies. globalresearchonline.netglobalresearchonline.net
Anticancer: Several modern antineoplastic agents, such as Dasatinib and Tiazofurin, feature a thiazole ring, which is often crucial for their mechanism of action. globalresearchonline.netglobalresearchonline.net Research has demonstrated that various thiazole derivatives exhibit significant cytotoxic effects against different tumor cell lines. nih.gov
Anti-inflammatory: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and Fanetizole incorporate the thiazole structure, showcasing its role in modulating inflammatory pathways. globalresearchonline.netglobalresearchonline.net
The versatility of the thiazole scaffold makes it a "privileged structure" in drug discovery, consistently attracting the attention of researchers aiming to develop novel therapeutic agents. nih.govglobalresearchonline.net
Overview of N-Acetylamide Derivatives in Synthetic Organic Chemistry
The N-acetylamide group is another functional motif of great importance in chemistry. Acetamide (B32628) derivatives are frequently found in biologically active compounds and play a significant role in drug design and synthesis. archivepp.com The incorporation of an acetyl group onto a nitrogen atom can profoundly influence a molecule's chemical and physical properties, including its stability, solubility, and ability to cross biological membranes.
In medicinal chemistry, the acetamide functional group is a common feature in many approved drugs. archivepp.com For instance, N-acetylcysteine (NAC) is a well-known compound used as a mucolytic agent and for treating paracetamol overdose. uvm.edu Researchers often synthesize N-acetylamide derivatives of known drugs or new chemical entities to enhance their pharmacokinetic profiles or to serve as prodrugs. archivepp.comuvm.edu
Furthermore, N-acetylamide derivatives are pivotal in laboratory and industrial synthesis. The N-acetyl group can serve as a protecting group for amines, preventing them from participating in unwanted side reactions during a multi-step synthesis. The synthesis of various acetamide derivatives, including those linked to thiazole and benzothiazole (B30560) rings, has been a strategy to explore new compounds with potential analgesic, antioxidant, and enzyme-inhibiting activities. nih.gov
Research Trajectories and Scope for N-acetyl-N-(1,3-thiazol-2-yl)acetamide
Given the established importance of both the thiazole scaffold and the N-acetylamide group, this compound represents an intriguing, albeit underexplored, target for future research. The absence of extensive literature on this specific compound presents an opportunity for novel investigations.
Synthetic Approaches: A logical starting point for studying this molecule would be its chemical synthesis. Research on the closely related mono-acetylated compound, N-(thiazol-2-yl)acetamide, has shown a straightforward synthesis via the reaction of 2-aminothiazole (B372263) with acetyl chloride in a suitable solvent like dry acetone. nih.govresearchgate.net Developing a method for the second acetylation to produce this compound would be a primary objective.
Potential Applications: Based on the activities of related compounds, several research avenues can be proposed:
Medicinal Chemistry: The compound could be screened for a wide array of biological activities. As many thiazole-acetamide derivatives have shown promise as urease inhibitors, antimicrobial agents, and anticancer agents, these would be logical areas for initial investigation. nih.govnih.gov
Materials Science and Coordination Chemistry: The presence of multiple heteroatoms (two nitrogen, one sulfur, and two oxygen atoms) makes this compound a potential ligand for forming coordination complexes with metal ions. These complexes could be explored for catalytic or material science applications.
The table below summarizes findings for several related thiazole-acetamide derivatives, illustrating the types of research conducted in this chemical space and providing a basis for future studies on the title compound.
Table 2: Research Findings on Related Thiazole-Acetamide Derivatives
| Compound Class | Research Focus | Key Findings |
|---|---|---|
| N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | Synthesis and Biological Evaluation | Synthesized via Suzuki cross-coupling. Compounds showed moderate to good antioxidant, antibacterial, and significant urease inhibition activity. nih.gov |
| N-(Thiazol-2-yl)acetamide | Synthesis and Crystallography | Synthesized from 2-aminothiazole and acetyl chloride. Its crystal structure was determined and stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net |
| 2-(Piperazin-1-yl)-N-[4-(thiazol-4-yl)phenyl]acetamides | Synthesis and Biological Evaluation | A series of derivatives were synthesized and evaluated for antimicrobial and anticholinesterase activities, with some showing significant antifungal effects. researchgate.net |
Properties
Molecular Formula |
C7H8N2O2S |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
N-acetyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2S/c1-5(10)9(6(2)11)7-8-3-4-12-7/h3-4H,1-2H3 |
InChI Key |
RGGUPSULCPFWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC=CS1)C(=O)C |
Origin of Product |
United States |
Molecular Structure Elucidation and Spectroscopic Characterization of Thiazole Acetamide Compounds
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the covalent structure of a molecule. By probing how the molecule interacts with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity and the nature of its chemical bonds.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It identifies the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C.
For the target molecule, N-acetyl-N-(1,3-thiazol-2-yl)acetamide , the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring and the protons of the two acetyl groups. The thiazole protons would appear as two doublets in the aromatic region, characteristic of the thiazole ring system. A key feature would be two separate singlets in the aliphatic region, likely around 2.0-2.5 ppm, corresponding to the six protons of the two non-equivalent methyl groups of the acetyl moieties.
In the ¹³C NMR spectrum, distinct signals for each carbon atom would be expected. Key signals would include those for the thiazole ring carbons, two carbonyl carbons from the amide groups (typically in the 170-180 ppm range), and two methyl carbons (typically in the 20-30 ppm range). pressbooks.publibretexts.org The presence of two distinct signals for both the carbonyl and methyl carbons would be definitive proof of the di-acetylated structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Thiazole-H4 | ~7.3-7.6 (d) | ~120-125 |
| Thiazole-H5 | ~7.0-7.3 (d) | ~140-145 |
| Thiazole-C2 | - | ~160-165 |
| Acetyl CH₃ (x2) | ~2.2-2.5 (s) | ~22-28 |
| Carbonyl C=O (x2) | - | ~170-175 |
Note: These are estimated values based on standard chemical shift ranges. Actual experimental values may vary.
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.
For This compound , the IR spectrum would be characterized by the absence of an N-H stretching band (typically found around 3100-3500 cm⁻¹ in secondary amides), which confirms the di-substituted nature of the amide nitrogen. The most prominent features would be two strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two acetyl groups. These would likely appear in the region of 1680-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations just below 3000 cm⁻¹ for the methyl groups and vibrations associated with the C=N and C-S bonds within the thiazole ring.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | Stretch | 1680 - 1750 | Strong |
| C-H (Methyl) | Stretch | 2850 - 2960 | Medium |
| C=N (Thiazole) | Stretch | 1500 - 1600 | Medium |
| C-S (Thiazole) | Stretch | 600 - 800 | Medium-Weak |
Note: These are predicted ranges. The exact position and intensity can be influenced by the molecular environment.
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization Mass Spectrometry (EIMS) provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
The molecular formula of This compound is C₇H₈N₂O₂S. Its calculated molecular weight is approximately 198.22 g/mol . In an EIMS experiment, the molecular ion peak (M⁺·) would be expected at m/z 198. A common fragmentation pathway would involve the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO·, 43 Da), leading to significant fragment ions. The observation of sequential loss of two acetyl-related fragments would strongly support the di-acetylated structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Formula |
| 198 | Molecular Ion [M]⁺· | [C₇H₈N₂O₂S]⁺· |
| 156 | [M - CH₂CO]⁺· | [C₅H₆N₂OS]⁺· |
| 114 | [M - 2(CH₂CO)]⁺· | [C₃H₄N₂S]⁺· |
| 85 | [Thiazole Ring Fragment]⁺ | [C₃H₃N₂S]⁺ |
| 43 | [Acetyl Cation]⁺ | [CH₃CO]⁺ |
Note: These are plausible fragmentation patterns; relative abundances would depend on experimental conditions.
Elemental Analysis for Empirical Formula Determination
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to confirm its elemental composition.
For This compound (C₇H₈N₂O₂S), the theoretical elemental composition can be calculated precisely. While experimental "found" values are not available in the literature, a valid synthesis would yield results closely matching these theoretical calculations.
Table 4: Theoretical Elemental Analysis for C₇H₈N₂O₂S
| Element | Symbol | Atomic Weight | Theoretical % |
| Carbon | C | 12.011 | 42.41% |
| Hydrogen | H | 1.008 | 4.07% |
| Nitrogen | N | 14.007 | 14.13% |
| Oxygen | O | 15.999 | 16.14% |
| Sulfur | S | 32.06 | 23.25% |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides exact bond lengths, bond angles, and crucial information about intermolecular interactions that govern the crystal packing.
While no crystal structure has been published for This compound , an analysis of the crystal structure of its precursor, N-(thiazol-2-yl)acetamide , provides valuable insight into the types of interactions that can be expected. rroij.comnih.gov
In the solid state, molecules arrange themselves in a highly ordered lattice, influenced by a network of non-covalent intermolecular forces. These interactions are critical for understanding the physical properties of the material.
The published crystal structure of N-(thiazol-2-yl)acetamide reveals that its molecules are stabilized by a network of intermolecular hydrogen bonds. rroij.comnih.gov Specifically, N—H···N hydrogen bonds are observed, where the amide proton (N-H) acts as a hydrogen bond donor to the nitrogen atom of the thiazole ring on an adjacent molecule. Additionally, weaker C—H···O interactions are present, where a carbon-bound hydrogen interacts with the oxygen of a carbonyl group. researchgate.net These interactions link the molecules into a stable, three-dimensional supramolecular architecture.
Table 5: Crystallographic Data and Hydrogen Bond Geometry for the Reference Compound, N-(thiazol-2-yl)acetamide rroij.comresearchgate.net
| Parameter | Value |
| Crystal Data | |
| Formula | C₅H₆N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.0650 (12) |
| b (Å) | 11.3337 (8) |
| c (Å) | 7.0670 (5) |
| β (°) | 101.908 (10) |
| Hydrogen Bond Geometry | |
| N—H···N (D···A, Å) | 2.897 (2) - 2.938 (2) |
| N—H···N (D—H···A, °) | 163 - 171 |
| C—H···O (D···A, Å) | 3.350 (2) - 3.382 (2) |
| C—H···O (D—H···A, °) | 165 - 171 |
Note: This data is for the reference compound N-(thiazol-2-yl)acetamide and is presented for illustrative purposes. D = Donor atom, A = Acceptor atom.
Molecular Conformation, Dihedral Angles, and Bond Geometries
Detailed information regarding the molecular conformation, specific dihedral angles between the thiazole and acetyl groups, and precise bond lengths and angles for this compound is not available in published literature.
Asymmetric Unit and Crystal System Analysis
Information regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and the contents of the asymmetric unit for this compound has not been reported.
Theoretical and Computational Investigations of N Acetyl N 1,3 Thiazol 2 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory (DFT), provide a detailed picture of the electronic structure and conformational possibilities, which are key determinants of a molecule's reactivity and interaction with biological targets.
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov For N-acetyl-N-(1,3-thiazol-2-yl)acetamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate its electronic structure and molecular orbital characteristics. nih.gov
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov In derivatives of acetamide (B32628), the HOMO is often located over the entire molecule, while the LUMO may be concentrated on specific rings, indicating regions susceptible to nucleophilic attack. nih.gov DFT calculations also provide insights into the distribution of electron density and the molecular electrostatic potential (MEP), which can identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), crucial for understanding intermolecular interactions. tandfonline.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -5.31 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| ELUMO | -0.27 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| Energy Gap (ΔE) | 5.04 | Difference between LUMO and HOMO, related to molecular stability and reactivity. |
Conformational Analysis and Energy Minimization
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. Due to the presence of rotatable bonds, particularly around the amide linkage, the molecule can exist in various conformations. nih.gov
Computational methods are used to explore the potential energy surface of the molecule to find its most stable, low-energy conformers. nih.gov For N-substituted amides, a significant conformational feature is the rotational equilibrium between cis and trans isomers around the amide bond, which typically has a high rotational barrier. nih.gov Theoretical calculations can predict the relative stabilities of these conformers in different environments, such as in the gas phase or in solution, using models like the Polarisable Continuum Model (PCM). nih.gov Energy minimization calculations refine the geometry of these conformers to their lowest energy state, providing precise bond lengths, bond angles, and dihedral angles. These optimized structures are crucial for subsequent molecular modeling and docking studies.
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These techniques are central to structure-based drug design. mdpi.com
Ligand-Protein Interaction Profiling and Active Site Prediction
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This process involves placing the ligand into the binding site of a protein and evaluating the goodness of fit. For this compound, potential protein targets could include kinases, for which thiazole (B1198619) derivatives have shown inhibitory activity. biointerfaceresearch.comnih.gov
The docking process generates a series of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. This allows for the identification of the most likely binding mode. The analysis of these docked poses reveals a detailed ligand-protein interaction profile, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netresearchgate.net For instance, the amide group of the compound could act as a hydrogen bond donor or acceptor, while the thiazole and acetyl groups may engage in various hydrophobic and electrostatic interactions with amino acid residues in the protein's active site. nih.gov
Prediction of Binding Affinities and Modes of Molecular Recognition
Beyond predicting the binding pose, computational methods aim to predict the binding affinity, which is the strength of the interaction between the ligand and its target. arxiv.org This is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While docking scores provide a rapid estimation, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or free energy perturbation (FEP) can offer more accurate predictions of binding free energy. researchgate.net
These calculations provide a quantitative measure of how strongly the ligand binds to the protein. nih.gov The mode of molecular recognition is determined by the specific set of intermolecular forces that stabilize the ligand-protein complex. nih.gov For this compound, this would involve a combination of hydrogen bonds from the amide moiety, potential π-π stacking involving the thiazole ring, and van der Waals forces. Understanding these specific interactions is crucial for optimizing the ligand's structure to enhance its binding affinity and selectivity for the target protein. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Docking Score (kcal/mol) | -8.62 | GLU81, LEU132 | Hydrogen Bond |
| Binding Energy (MM/GBSA, kcal/mol) | -45.06 | VAL35, ALA48, ILE145 | Hydrophobic Interaction |
| Predicted pIC50 | 6.8 | TYR80 | π-π Stacking |
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies explore how changes in the chemical structure of a compound affect its biological activity. oncodesign-services.com Computational SAR methods use machine learning and molecular modeling to predict the activity of new compounds based on their structure, guiding the optimization of lead compounds. nih.govoncodesign-services.com
For this compound, a computational SAR study would involve creating a virtual library of analogs by systematically modifying different parts of the molecule. For example, substituents could be added to the thiazole ring, or the acetyl groups could be replaced with other functionalities. The biological activity of these virtual compounds would then be predicted using quantitative structure-activity relationship (QSAR) models or by performing docking and binding affinity calculations for each analog.
This process can identify key structural features that are critical for activity. For instance, it might be found that adding a bulky hydrophobic group at a specific position on the thiazole ring enhances binding to a hydrophobic pocket in the target protein. Conversely, replacing the amide nitrogen might disrupt a crucial hydrogen bond, leading to a loss of activity. These insights allow for the rational design of new derivatives with improved potency and selectivity. nih.gov
Identification of Key Structural Features for Molecular Interactions
The molecular architecture of this compound is characterized by several key structural features that are pivotal for its molecular interactions. At its core, the molecule possesses a 1,3-thiazole ring, which is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This ring system is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The aromatic nature of the thiazole ring allows it to participate in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a protein's active site.
Attached to the thiazole ring at the 2-position is a diacetamide (B36884) group, N-acetyl-acetamide, which introduces two carbonyl moieties and a central nitrogen atom. The oxygen atoms of the carbonyl groups are potent hydrogen bond acceptors, capable of forming strong hydrogen bonds with hydrogen bond donors from a receptor molecule. The nitrogen atom of the diacetamide group, depending on its hybridization and local electronic environment, may also participate in molecular interactions.
| Feature | Potential Interaction Type | Interacting Partner (Example) |
| 1,3-Thiazole Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues (Phe, Tyr, Trp) |
| Carbonyl Oxygen Atoms | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., -NH, -OH groups) |
| Acetyl Groups | Steric Influence, van der Waals Interactions | Binding pocket residues |
| Heteroatoms (N, S, O) | Electrostatic Interactions, Coordination | Metal ions, polar residues |
Predictive Models for Derivative Design and Optimization
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools for the rational design and optimization of derivatives of a lead compound like this compound. The fundamental principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors that represent various physicochemical properties of the molecules, a predictive model can be built.
For the design of novel derivatives of this compound, a QSAR study would typically involve the following steps:
Data Set Generation: A series of derivatives would be synthesized or computationally designed by modifying the parent structure. For instance, substituents with varying electronic and steric properties could be introduced on the thiazole ring or the acetyl groups.
Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated. These can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Molecular shape, volume, and surface area related parameters.
Physicochemical descriptors: LogP (lipophilicity), polarizability, etc.
Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates a subset of the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Once a validated QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This in silico screening approach allows for the prioritization of candidate molecules with the highest predicted potency, thereby saving significant time and resources in the drug discovery pipeline. For example, a hypothetical QSAR model might suggest that increasing the electron-withdrawing nature of a substituent at a specific position on the thiazole ring could enhance biological activity.
| Model Type | Input Data | Output | Application in Derivative Design |
| QSAR | Molecular descriptors and biological activity of a series of compounds | Predictive equation for biological activity | Guiding the selection of substituents to enhance activity |
| Pharmacophore Modeling | 3D structures of active molecules | 3D arrangement of essential chemical features | Designing novel scaffolds that retain key interaction points |
| Docking and Scoring | 3D structure of the target protein and ligand | Binding pose and predicted binding affinity | Prioritizing derivatives based on their predicted interaction with the target |
Molecular Dynamics Simulations for Conformational Space Exploration
The biological activity of a molecule is intimately linked to its three-dimensional conformation. This compound, with its rotatable bonds in the diacetamide side chain, can adopt a multitude of conformations in solution. Molecular Dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape of a molecule over time, offering insights into its flexibility and preferred shapes.
Conventional MD simulations can sometimes be limited in their ability to sample all relevant conformational states within a computationally feasible timescale, especially if high energy barriers separate different conformations. To overcome this, enhanced sampling techniques like Gaussian Accelerated Molecular Dynamics (GaMD) can be employed. GaMD works by adding a harmonic potential to the system's potential energy surface, which effectively smooths the energy landscape and allows for more rapid exploration of different conformational states without losing the original energetic information.
An MD simulation of this compound would involve the following:
System Setup: The molecule is placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions.
Energy Minimization: The initial geometry of the molecule is optimized to remove any steric clashes.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A long simulation is run, during which the trajectory (positions and velocities of all atoms over time) is saved.
Analysis: The trajectory is analyzed to identify the most populated conformational clusters, the dynamics of dihedral angles, and the intramolecular interactions that stabilize certain conformations.
By understanding the conformational preferences of this compound, researchers can gain valuable insights into which shape is most likely to be the "bioactive conformation"—the one that binds to its biological target. This knowledge is crucial for structure-based drug design efforts, as it allows for the design of more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to higher binding affinity and selectivity.
| Simulation Technique | Key Advantage | Information Gained for this compound |
| Conventional MD | Provides a dynamic view of molecular motion | Flexibility of the diacetamide side chain, solvent interactions |
| Gaussian Accelerated MD (GaMD) | Enhanced sampling of conformational space | Identification of low-energy conformational states, transition pathways between them |
| Metadynamics | Explores free energy landscapes | Quantitative estimation of the relative stability of different conformations |
Reaction Kinetics and Mechanistic Studies of Thiazole Acetamide Synthesis and Transformations
Kinetic Analysis of N-acetyl-N-(1,3-thiazol-2-yl)acetamide Formation Pathways
The formation of this compound involves the acetylation of an amine. The kinetics of such reactions are fundamental to understanding reaction rates and optimizing synthesis conditions. In the absence of specific data for the target molecule, the acetylation of an aromatic amine with acetic anhydride (B1165640) will be considered as a model.
The determination of the reaction order and rate constants is crucial for predicting how the rate of a reaction is affected by the concentration of the reactants. For the acetylation of an aromatic amine, the reaction rate is typically dependent on the concentrations of both the amine and the acetylating agent (e.g., acetic anhydride).
Rate = k[Amine]^m[Acetylating Agent]^n
where:
k is the rate constant
[Amine] is the concentration of the amine
[Acetylating Agent] is the concentration of the acetylating agent
m and n are the reaction orders with respect to the amine and the acetylating agent, respectively.
These orders are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.
Illustrative Data for a Model Acetylation Reaction:
The following interactive table presents hypothetical data for the N-acetylation of a model aromatic amine at a constant temperature. This data illustrates how reaction orders and the rate constant can be determined.
| Experiment | Initial [Amine] (mol/L) | Initial [Acetic Anhydride] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |
From this illustrative data, doubling the initial concentration of the amine while keeping the acetic anhydride concentration constant doubles the initial rate (compare experiments 1 and 2), suggesting the reaction is first order with respect to the amine (m=1). Similarly, doubling the initial concentration of acetic anhydride while keeping the amine concentration constant doubles the initial rate (compare experiments 1 and 3), indicating the reaction is also first order with respect to acetic anhydride (n=1).
k = Rate / ([Amine][Acetic Anhydride]) = (2.0 x 10⁻⁵ mol/L·s) / (0.10 mol/L * 0.10 mol/L) = 2.0 x 10⁻³ L/mol·s
The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate constant, k. This relationship is described by the Arrhenius equation:
k = A * e^(-Ea/RT)
where:
A is the pre-exponential factor
R is the ideal gas constant
T is the absolute temperature in Kelvin
By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).
Other thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined using the Eyring equation, providing deeper insight into the transition state of the reaction.
Illustrative Data for Determining Activation Energy:
The following interactive table provides hypothetical rate constants for a model acetylation reaction at various temperatures.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (L/mol·s) | ln(k) |
| 25 | 298 | 0.00336 | 2.0 x 10⁻³ | -6.21 |
| 35 | 308 | 0.00325 | 4.5 x 10⁻³ | -5.40 |
| 45 | 318 | 0.00314 | 9.8 x 10⁻³ | -4.63 |
| 55 | 328 | 0.00305 | 2.1 x 10⁻² | -3.86 |
Plotting ln(k) versus 1/T for this data would yield a straight line with a slope equal to -Ea/R, from which the activation energy can be calculated.
Mechanistic Pathways of Thiazole-Acetamide Derivatization Reactions
The derivatization of thiazole-acetamides typically involves reactions at the acetamide (B32628) nitrogen or substitutions on the thiazole (B1198619) ring. The mechanism of these reactions is dictated by the electronic properties of the starting material.
For the formation of this compound from N-(1,3-thiazol-2-yl)acetamide, the reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen of the acetamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is followed by the departure of a leaving group (acetate ion) to form the di-acetylated product. The thiazole ring, being electron-rich, can also undergo electrophilic substitution, although the reactivity is influenced by the nature of the substituents present.
Influence of Solvent, Catalyst, and Temperature on Reaction Kinetics and Selectivity
The rate and selectivity of thiazole-acetamide synthesis and derivatization are significantly influenced by the reaction conditions.
Solvent: The choice of solvent can affect the solubility of reactants and stabilize the transition state. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are often used for acylation reactions as they can solvate the charged intermediates and transition states, thereby increasing the reaction rate.
Catalyst: Acid or base catalysts are frequently employed to accelerate acylation reactions. A base can deprotonate the amine, increasing its nucleophilicity. An acid catalyst can protonate the carbonyl oxygen of the acetylating agent, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Biochemical Interaction Mechanisms and in Vitro Modulations by Thiazole Acetamide Compounds
Molecular Interactions with Biological Macromolecules In Vitro
Extensive searches of scientific databases and literature yielded no specific studies detailing the DNA binding and cleavage mechanisms of N-acetyl-N-(1,3-thiazol-2-yl)acetamide. There is currently no available research that describes its mode of interaction with DNA, nor any evidence to suggest it induces DNA cleavage, either directly or through the generation of reactive oxygen species.
There is a lack of available scientific literature investigating the specific interactions between this compound and various proteins. Consequently, no data exists at present to describe how this compound may modulate protein function in vitro.
Enzyme Inhibition Mechanisms and Kinetic Characterization In Vitro
No published research was identified that has examined the potential for this compound to act as an inhibitor of the enzyme elastase. Therefore, there are no available studies on its inhibition mechanisms, whether competitive or non-competitive.
A thorough review of the scientific literature found no studies dedicated to the tyrosinase inhibition kinetics of this compound. As such, there is no information available regarding its potential inhibitory effects on tyrosinase or its binding conformations with the enzyme.
No scientific data could be located concerning the interaction of this compound with the enzyme urease. Research on its potential as a urease inhibitor and the mechanisms of its binding to the active site has not been published.
In Vitro Modulation of Cellular Processes
Investigation of Calcium Sensitivity Modulation in Striated Muscle Tissue
Current scientific literature lacks available research investigating the specific effects of this compound on the modulation of calcium sensitivity in striated muscle tissue. Extensive searches of chemical and biological databases have not yielded any in vitro studies addressing this particular interaction. Therefore, the potential for this compound to influence the force-generating capacity of muscle fibers at given calcium concentrations remains uncharacterized.
In Vitro Studies on Tubulin Polymerization Inhibition
Several thiazole-acetamide derivatives have been the subject of in vitro investigations to determine their potential as inhibitors of tubulin polymerization, a critical process in cell division, making it a key target for anticancer therapies. These studies reveal that the thiazole-acetamide scaffold is a promising framework for the development of novel antimitotic agents.
Research into a series of 2,4-disubstituted thiazole (B1198619) derivatives has demonstrated significant inhibitory activity against tubulin polymerization. researchgate.net In one such study, various compounds were synthesized and evaluated for their ability to inhibit the assembly of tubulin into microtubules in vitro. The results indicated that certain derivatives exhibited potent inhibitory effects, with IC50 values in the micromolar range. For instance, compound IV was identified as a particularly effective inhibitor of tubulin polymerization, with an IC50 value of 2.00 ± 0.12 μM, which was more potent than the reference compound combretastatin (B1194345) A-4 (CA-4) with an IC50 of 2.96 ± 0.18 μM. researchgate.net
The antiproliferative activity of these compounds was found to be consistent with their in vitro antitubulin effects. researchgate.net The most potent tubulin inhibitors also demonstrated the highest efficacy in inhibiting the growth of various human cancer cell lines. researchgate.net Molecular docking studies have provided insights into the potential binding mode of these thiazole-acetamide derivatives. These in silico analyses suggest that the compounds likely interact with the colchicine (B1669291) binding site on β-tubulin. researchgate.net Specifically, the docking analysis of compound IV indicated that the sulfur atom of the thiazole ring and the amidic NH group form hydrogen bonds with the ThrB353 residue, a crucial interaction for binding at this site. researchgate.net
Further studies on other series of thiazole-based tubulin inhibitors have also been reported. For example, some 2-amino-4-phenylthiazole (B127512) derivatives have been shown to interfere with microtubule assembly and impair cellular division. researchgate.net The general structure-activity relationship suggests that substitutions on the thiazole ring and the acetamide (B32628) moiety can significantly influence the antitubulin activity. researchgate.net
| Compound | Modifications | IC50 (μM) for Tubulin Polymerization | Reference Compound | IC50 (μM) of Reference | Citation |
|---|---|---|---|---|---|
| Compound IV | Thiazole-2-acetamide moiety as a rigid heterocyclic linker | 2.00 ± 0.12 | Combretastatin A-4 (CA-4) | 2.96 ± 0.18 | researchgate.net |
| Compound 10a | R1 = R2 = H | - | - | - | researchgate.net |
| Compound 10o | R1 = OCH3, R2 = CH3 | - | - | - | researchgate.net |
| Compound 13d | R1 = CH3 | - | - | - | researchgate.net |
Advanced Research Directions and Future Perspectives for Thiazole Acetamide Compounds
Rational Design and Synthesis of Novel Thiazole-Acetamide Scaffolds
The rational design of new molecules built upon the thiazole-acetamide framework is a cornerstone of modern medicinal chemistry, aimed at developing compounds with enhanced efficacy and specificity for biological targets. Researchers are increasingly using computational tools, such as molecular docking, to predict how these molecules will bind to proteins and to guide the synthesis of more potent derivatives. frontiersin.orgnih.govnih.govmdpi.com This in-silico approach helps in understanding structure-activity relationships (SAR), which are crucial for optimizing the therapeutic potential of these compounds. nih.gov
The synthesis of these novel scaffolds often involves multi-step chemical reactions. A common synthetic route involves reacting a 2-aminothiazole (B372263) precursor with chloroacetyl chloride to form an intermediate, which is then further modified to yield the final target compounds. frontiersin.orgnih.gov By strategically altering the substituents on the thiazole (B1198619) ring and the acetamide (B32628) group, scientists can fine-tune the properties of the resulting molecules. This has led to the development of diverse thiazole-acetamide derivatives with potential applications as anticancer agents that inhibit tubulin polymerization, and as cholinesterase inhibitors for studying neurodegenerative diseases. frontiersin.orgnih.govnih.gov
The table below summarizes various rationally designed thiazole-acetamide scaffolds and their intended biological applications.
| Scaffold Type | Design Strategy | Synthetic Approach | Target Application |
| 2,4-disubstituted thiazole derivatives | Modification of substituents to enhance binding at the colchicine (B1669291) site of tubulin. frontiersin.orgnih.gov | Reaction of 2-aminothiazole with chloroacetyl chloride followed by reaction with thiazole chalcone (B49325) derivatives. frontiersin.orgnih.gov | Anticancer (Tubulin Polymerization Inhibitors). frontiersin.orgnih.gov |
| Thiazole acetamides with varied N-substituents | Design based on docking studies with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov | Multi-step synthesis to introduce diverse functional groups on the acetamide nitrogen. nih.gov | Neurodegenerative Disease (Anticholinesterase Agents). nih.gov |
| N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | C-C bond formation via Suzuki cross-coupling to introduce aryl groups. nih.gov | Palladium-catalyzed Suzuki coupling of N-(6-bromobenzo[d]thiazol-2-yl)acetamide with various aryl boronic acids. nih.gov | Enzyme Inhibition (Urease Inhibitors). nih.gov |
| Thiazole/Thiazolidinone Hybrids | Incorporation of pharmacophores to target multiple stages of the HIV life cycle. mdpi.com | One-pot, three-component reaction. mdpi.com | Antiviral (Anti-HIV). mdpi.com |
Exploration of Supramolecular Assembly and Hydrogen Bond Networks in Thiazole-Acetamide Systems
The way molecules arrange themselves in the solid state is governed by a complex network of non-covalent interactions, which collectively determine the crystal structure and physical properties of the compound. For thiazole-acetamide systems, hydrogen bonding is a key factor in this supramolecular assembly. conicet.gov.arnih.govresearchgate.net
In the crystal structure of the closely related compound, N-(thiazol-2-yl)acetamide, the molecules are stabilized by intermolecular hydrogen bonds, specifically N—H⋯N and C—H⋯O interactions. nih.govresearchgate.net The amide N-H group acts as a hydrogen bond donor, while the nitrogen atom of the thiazole ring acts as an acceptor. Additionally, the oxygen atom of the acetyl group participates in weaker C-H···O hydrogen bonds. nih.govresearchgate.net
For N-acetyl-N-(1,3-thiazol-2-yl)acetamide, the presence of a second acetyl group on the amide nitrogen removes the N-H hydrogen bond donor. However, the potential for other weak hydrogen bonds and non-covalent interactions remains. These include C-H···O interactions involving the methyl and thiazole hydrogens with the carbonyl oxygens, as well as π-π stacking between the thiazole rings. conicet.gov.ar Advanced techniques such as Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts, providing deeper insight into the packing motifs of the crystal lattice. conicet.gov.arnih.gov Understanding these supramolecular assemblies is critical for crystal engineering and controlling the solid-state properties of pharmaceutical compounds.
Application of Thiazole-Acetamide Derivatives as Chemical Biology Probes for Mechanistic Elucidation
Thiazole-acetamide derivatives serve as valuable tools, or "chemical probes," for dissecting complex biological processes at the molecular level. By designing these molecules to interact with specific biological targets, such as enzymes or receptors, researchers can study the function of these targets and their role in disease. ijcce.ac.irnih.gov
For example, thiazole-acetamide derivatives developed as tubulin polymerization inhibitors act as probes to study the dynamics of the cytoskeleton, a critical component in cell division. frontiersin.orgnih.gov By inhibiting tubulin, these compounds allow scientists to elucidate the mechanistic consequences of disrupting this process, which is particularly relevant in cancer research. frontiersin.orgnih.gov Similarly, derivatives that inhibit acetylcholinesterase are used to probe the role of this enzyme in the cholinergic pathways implicated in Alzheimer's disease. nih.gov
The utility of these compounds as probes lies in their ability to produce a specific biological effect that can be measured and correlated with the inhibition of their target. This allows for a deeper understanding of cellular mechanisms and can help validate new targets for drug discovery.
Development of Environmentally Conscious and Sustainable Synthetic Methodologies
The chemical industry is increasingly moving towards "green chemistry" to reduce its environmental footprint. nih.govresearchgate.netresearcher.life This involves developing synthetic methods that are more efficient, use less hazardous materials, and generate minimal waste. nih.govresearchgate.netresearcher.life For the synthesis of thiazole-acetamide derivatives, several environmentally conscious methodologies are being explored. nih.govmdpi.com
These innovative techniques include the use of ultrasound and microwave irradiation as alternative energy sources to conventional heating. nih.govtandfonline.com These methods can significantly reduce reaction times and improve product yields. tandfonline.com Another key area is the use of green solvents and recyclable, non-toxic catalysts, such as biocatalysts like chitosan-based hydrogels. nih.govresearcher.lifemdpi.com These sustainable approaches not only offer environmental benefits but also advantages in terms of cost-effectiveness, scalability, and simpler purification processes. nih.govresearcher.life One study specifically reported the synthesis of N-(thiazol-2-yl)acetamide using ultrasound irradiation as an eco-friendly and efficient approach. tandfonline.com
The table below highlights some of the green synthetic methodologies being applied to the synthesis of thiazole derivatives.
| Green Methodology | Description | Advantages |
| Ultrasound Irradiation | Use of high-frequency sound waves to promote chemical reactions. nih.govtandfonline.com | Shorter reaction times, high yields, greater product purity, reduced energy consumption. tandfonline.com |
| Microwave Irradiation | Use of microwave energy to heat reactions directly and efficiently. nih.govresearchgate.netresearcher.life | Rapid heating, increased reaction rates, improved yields. researcher.life |
| Green Solvents | Replacement of hazardous organic solvents with more benign alternatives (e.g., water, ionic liquids). nih.gov | Reduced toxicity and environmental pollution. nih.gov |
| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. mdpi.com | High selectivity, mild reaction conditions, biodegradable catalysts. mdpi.com |
| Mechanochemistry | Reactions conducted by grinding solid reactants together, often without solvents. nih.govresearcher.life | Solvent-free conditions, reduced waste, potential for new reaction pathways. researcher.life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
